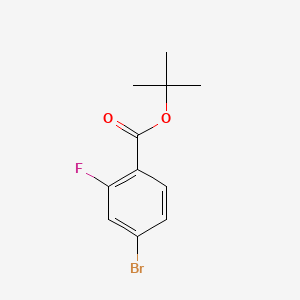

Tert-butyl 4-bromo-2-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGZHSAOCVWZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674425 | |

| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889858-12-2 | |

| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889858-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2-fluoro-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889858122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-bromo-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 4-bromo-2-fluorobenzoate chemical properties

An In-depth Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique structure, featuring bromo, fluoro, and tert-butyl ester functional groups, makes it a versatile building block for constructing complex aromatic systems through various chemical transformations, most notably cross-coupling reactions.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, along with detailed experimental protocols and safety information.

Chemical Properties and Identification

This compound is a liquid at room temperature with a purity of approximately 98%.[2] It is identified by its unique CAS number, 889858-12-2.[2][3][4]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3][5] |

| CAS Number | 889858-12-2 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [3][5] |

| Molecular Weight | 275.11 g/mol | [3][5] |

| Monoisotopic Mass | 274.00047 Da | [3][4][5] |

| Physical Form | Liquid | [2] |

| Purity | 98% | [2] |

| InChI | 1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | [2][3] |

| InChIKey | ZPGZHSAOCVWZMR-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(C)(C)OC(=O)C1=C(F)C=C(Br)C=C1 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of 4-bromo-2-fluorobenzoic acid.

Synthesis of this compound from 4-Bromo-2-fluorobenzoic Acid

A common method for synthesizing the title compound is from 4-bromo-2-fluorobenzoic acid. While specific conditions for the tert-butyl esterification were not detailed in the provided search results, a general protocol can be inferred from similar esterification reactions. Another related synthesis is that of the methyl ester, which is achieved by reacting 4-bromo-2-fluorobenzoic acid with thionyl chloride in methanol at 0 °C, followed by stirring at room temperature for 12 hours.[6]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a dehydrating agent.

-

Esterification: Introduce tert-butanol to the reaction mixture. The reaction can be catalyzed by an acid.

-

Work-up: After the reaction is complete, the mixture is typically washed with an aqueous bicarbonate solution and brine.[6]

-

Purification: The organic layer is dried over an anhydrous salt like sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.[6] Further purification can be achieved through column chromatography.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, particularly for creating pharmaceuticals and agrochemicals.[1] Its bromo and ester functional groups are key to its utility, allowing for participation in cross-coupling reactions like Suzuki and Heck couplings to form more complex aromatic structures.[1] In medicinal chemistry, it serves as a building block to modify bioactive molecules, which can improve metabolic stability and binding affinity.[1] It is also used in the preparation of liquid crystals and other functional materials that require fluorinated aromatic components.[1]

Spectroscopic Analysis

The structural confirmation of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[7]

Experimental Protocol for Spectroscopic Analysis:

-

Sample Preparation: The liquid sample is prepared according to the requirements of each analytical technique. For NMR, this involves dissolving a small amount of the substance in a deuterated solvent. For FTIR, a thin film of the liquid may be used.[8] For MS, the sample is introduced into the instrument, often after dilution.

-

Data Acquisition: The prepared sample is analyzed using the respective spectrometer to obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra.

-

Data Analysis: The resulting spectra are interpreted to confirm the molecular structure, identify functional groups, and verify the molecular weight.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Reference |

| Skin Irritation | H315: Causes skin irritation | [3][9] |

| Eye Irritation | H319: Causes serious eye irritation | [3][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | [3][9] |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | [5] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [5] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [5] |

| Combustible Liquid | H227: Combustible liquid | [2] |

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | [2] |

Precautions for Safe Handling:

-

Wear suitable protective clothing, including gloves and eye/face protection.[9][10]

-

Avoid breathing fumes, dust, or vapors.[9]

-

Wash hands thoroughly after handling.[9]

-

Keep away from sources of ignition.[9]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Recommended long-term storage is in a refrigerator at 2-8°C.[2][9]

-

Store away from incompatible materials such as strong oxidizing agents.[9]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

-

Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately.[10]

Fire-Fighting Measures:

-

Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9][10]

-

Hazardous decomposition products include carbon oxides, hydrogen bromide, and hydrogen fluoride.[9]

-

Firefighters should wear self-contained breathing apparatus.[10]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 889858-12-2 [sigmaaldrich.com]

- 3. This compound | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Norman Database System [norman-databases.org]

- 5. tert-Butyl 2-bromo-4-fluorobenzoate | C11H12BrFO2 | CID 26986095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. 889858-12-2|this compound|BLD Pharm [bldpharm.com]

- 8. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of tert-butyl 4-bromo-2-fluorobenzoate, a key intermediate in organic synthesis. It covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry and materials science.

Chemical Structure and Nomenclature

This compound is a halogenated aromatic carboxylic acid ester. The structure consists of a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a tert-butoxycarbonyl group at position 1.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Methylpropan-2-yl 4-bromo-2-fluorobenzoate, 4-Bromo-2-fluoro-benzoic acid tert-butyl ester[1]

-

Chemical Formula: C₁₁H₁₂BrFO₂[1]

-

SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F[1]

-

InChI Key: ZPGZHSAOCVWZMR-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

The quantitative properties of this compound are summarized below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 889858-12-2 | [1] |

| Molecular Weight | 275.11 g/mol | [1][2] |

| Physical State | Liquid | [2] |

| Purity | ≥98% | |

| Storage Temperature | Refrigerator | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Synthesis and Experimental Protocol

This compound is typically synthesized from its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. The strategic placement of the functional groups on the aromatic ring makes 4-bromo-2-fluorobenzoic acid a versatile building block for various organic transformations, including palladium-catalyzed cross-coupling reactions.[3][4] The tert-butyl ester provides a protecting group for the carboxylic acid, which can be removed under acidic conditions.

The logical workflow for a common laboratory synthesis is outlined below.

Detailed Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol describes the conversion of 4-bromo-2-fluorobenzoic acid to its tert-butyl ester.

Materials:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq.)

-

Thionyl chloride (SOCl₂) (2.0 eq.) or Oxalyl chloride (1.5 eq.)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

tert-Butanol (1.5 eq.)

-

Pyridine (2.0 eq.), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq.) and anhydrous dichloromethane.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or disappearance of the starting material.

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride.

-

-

Esterification:

-

Dissolve the crude acid chloride in fresh anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

In a separate flask, prepare a solution of tert-butanol (1.5 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous dichloromethane.

-

Add the tert-butanol/pyridine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

-

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]

-

Pharmaceutical Synthesis: It serves as a building block for creating complex molecules, particularly in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the bromo-substituent is ideal for modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build carbon-carbon or carbon-heteroatom bonds.[3][5]

-

Materials Science: The compound is also utilized in the preparation of functional materials and liquid crystals where fluorinated aromatic structures are required.[5]

-

Protecting Group Chemistry: The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be selectively removed under acidic conditions, providing a key step in multi-step synthetic routes.

References

An In-depth Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate (CAS: 889858-12-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-bromo-2-fluorobenzoate is a key building block in modern medicinal chemistry and materials science. Its strategic functionalization, featuring a bromo group for cross-coupling reactions, a fluoro substituent to enhance metabolic stability and binding affinity, and a tert-butyl ester protecting group, makes it a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics, particularly as a precursor for Bromodomain and Extra-Terminal domain (BET) protein inhibitors.

Chemical and Physical Properties

This compound is a liquid at room temperature with a high purity, typically around 98%.[1][2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 889858-12-2 | [4] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [4] |

| Molecular Weight | 275.11 g/mol | [4] |

| Physical Form | Liquid | [1][3] |

| Purity | ~98% | [2][3] |

| Boiling Point | 305.7 ± 27.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 138.7 ± 23.7 °C | [5] |

| Storage Temperature | Refrigerator (2-8°C) | [2][3] |

| InChI Key | ZPGZHSAOCVWZMR-UHFFFAOYSA-N | [2][4] |

Synthesis Workflow

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 4-bromo-2-fluorobenzoic acid, followed by its esterification with tert-butanol.

Figure 1: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4-bromo-2-fluorobenzoic acid (Method 1)

This protocol describes the oxidation of 1-bromo-2-fluoro-4-methylbenzene to 4-bromo-2-fluorobenzoic acid.

Materials:

-

1-bromo-2-fluoro-4-methylbenzene

-

Pyridine

-

Water

-

Potassium permanganate (KMnO₄)

-

3N Sodium hydroxide (NaOH)

-

6N Hydrochloric acid (HCl)

-

Diatomaceous earth

Procedure:

-

A 1:1 mixture of pyridine and water is heated to 90°C.

-

1-bromo-2-fluoro-4-methylbenzene is slowly added to the heated mixture.

-

Potassium permanganate is then added portion-wise to the reaction mixture.

-

The mixture is stirred at 90°C for 3 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth.

-

The filter cake is washed with 3N sodium hydroxide and water.

-

The aqueous filtrate is concentrated under reduced pressure to remove ethanol.

-

The residue is acidified with 6N hydrochloric acid to a pH of 2, resulting in the precipitation of a white solid.

-

The precipitate is filtered and dried to yield 4-bromo-2-fluorobenzoic acid.

Experimental Protocol: Esterification with Tert-butanol (General Procedure)

This protocol outlines a general method for the esterification of a carboxylic acid with tert-butanol.

Materials:

-

4-bromo-2-fluorobenzoic acid

-

Tert-butanol

-

Dicyclohexylcarbodiimide (DCC) or another coupling agent

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or another suitable solvent

Procedure:

-

4-bromo-2-fluorobenzoic acid is dissolved in the chosen solvent.

-

A catalytic amount of DMAP is added to the solution.

-

Tert-butanol is added to the mixture.

-

The coupling agent (e.g., DCC) is added portion-wise, and the reaction is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[3][6] These reactions are fundamental in the construction of complex biaryl and substituted alkene structures, which are prevalent in many biologically active compounds.

Suzuki-Miyaura Coupling

Figure 2: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

To a reaction flask are added this compound, the arylboronic acid, the palladium catalyst, and the base.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

The degassed solvent mixture is added to the flask.

-

The reaction mixture is heated to 80-100°C with vigorous stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Role in Drug Discovery: Inhibition of BRD4

This compound is a valuable precursor for the synthesis of inhibitors targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription.

BRD4 Signaling Pathway and Inhibition

BRD4 recognizes and binds to acetylated lysine residues on histone tails through its bromodomains. This binding event serves as a scaffold to recruit the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation and the expression of target genes, including key oncogenes like MYC.

In various cancers, the overexpression or aberrant activity of BRD4 leads to the uncontrolled transcription of genes that drive cell proliferation and survival. Small molecule inhibitors designed to occupy the acetyl-lysine binding pocket of BRD4 competitively block its interaction with histones. This prevents the recruitment of P-TEFb and subsequently leads to the downregulation of target gene expression, resulting in cell cycle arrest and apoptosis in cancer cells.

References

- 1. This compound | 889858-12-2 [sigmaaldrich.com]

- 2. Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 889858-12-2|this compound|BLD Pharm [bldpharm.com]

- 6. 2580232-09-1|tert-Butyl 4-amino-2-bromo-3-fluorobenzoate|BLD Pharm [bldpharm.com]

Tert-butyl 4-bromo-2-fluorobenzoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-bromo-2-fluorobenzoate is a halogenated aromatic compound with significant applications in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds. The presence of three distinct functional groups—a tert-butyl ester, a bromine atom, and a fluorine atom—on the benzene ring makes it a versatile building block. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under specific conditions. The bromine atom provides a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine atom can influence the electronic properties of the molecule and enhance the metabolic stability and bioavailability of final drug products.[1] This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [2] |

| Molecular Weight | 275.11 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 889858-12-2 | [2] |

| Physical Form | Liquid | |

| Purity | Typically ≥98% | |

| Storage Temperature | Refrigerator |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

-

Dissolve the acid in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 eq) followed by a catalytic amount of 4-(Dimethylamino)pyridine (0.1 eq).

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose excess di-tert-butyl dicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the construction of more complex molecules. The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can serve as the aryl halide partner in this reaction, allowing for the introduction of a wide variety of substituents at the 4-position of the benzene ring.[3] This reaction is a cornerstone in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Generalized Reaction Scheme: Arylboronic acid + this compound --(Pd catalyst, base)--> 4-aryl-2-fluorobenzoic acid tert-butyl ester

Logical and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-bromo-2-fluorobenzoate, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document details the chemical properties of the involved reagents and the final product, a step-by-by-step experimental protocol for the synthesis, and a logical workflow of the synthetic process.

Core Compound Data

A summary of the key quantitative data for the starting material and the final product is presented in Table 1. This information is crucial for reaction planning, characterization, and safety considerations.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | 4-Bromo-2-fluorobenzoic acid | This compound |

| Molecular Formula | C₇H₄BrFO₂[1] | C₁₁H₁₂BrFO₂[2] |

| Molecular Weight | 219.01 g/mol [1] | 275.11 g/mol [2] |

| CAS Number | 112704-79-7[1] | 889858-12-2[2] |

| Appearance | White to off-white solid | Colorless to light yellow oil or solid |

| Melting Point | 211-215 °C | Not available |

| Boiling Point | Not available | Not available |

| Purity | Typically ≥97% | Typically ≥98%[3] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Steglich esterification of 4-bromo-2-fluorobenzoic acid with tert-butanol. This method is particularly well-suited for the esterification of sterically hindered alcohols like tert-butanol, which may not react efficiently under standard Fischer esterification conditions. The reaction proceeds at room temperature and is mediated by a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).

Reaction Scheme

References

An In-depth Technical Guide to the Synthesis of tert-butyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-bromo-2-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes starting from commercially available precursors, offering a comparative analysis of methodologies, quantitative data, and detailed experimental protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a bromine atom for subsequent cross-coupling reactions and a fluorine atom which can enhance metabolic stability and binding affinity of target molecules, makes it a versatile intermediate in the synthesis of complex pharmaceuticals. This guide focuses on the common and effective precursors and the subsequent esterification methods to yield the final product.

Precursors and Synthetic Pathways

The primary and most direct precursor for the synthesis of this compound is 4-bromo-2-fluorobenzoic acid . This section outlines the common synthetic routes to obtain this key intermediate.

The overall synthetic logic involves the formation of 4-bromo-2-fluorobenzoic acid from suitable starting materials, followed by the esterification of the carboxylic acid with a tert-butyl group.

Caption: Logical workflow for the synthesis of this compound.

Synthesis of 4-bromo-2-fluorobenzoic acid

Two primary routes for the synthesis of 4-bromo-2-fluorobenzoic acid are highlighted below, starting from either 1-bromo-2-fluoro-4-methylbenzene or 4-bromo-2-fluorobenzaldehyde.

This method involves the oxidation of the methyl group of 1-bromo-2-fluoro-4-methylbenzene to a carboxylic acid.

Caption: Synthesis of 4-bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene.

This approach utilizes the oxidation of an aldehyde functional group to a carboxylic acid.

Caption: Synthesis of 4-bromo-2-fluorobenzoic acid from 4-bromo-2-fluorobenzaldehyde.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the precursor, 4-bromo-2-fluorobenzoic acid, via the two different routes.

Table 1: Synthesis of 4-bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene

| Parameter | Value | Reference |

| Starting Material | 1-bromo-2-fluoro-4-methylbenzene | [1] |

| Reagents | Potassium permanganate, Pyridine, Water | [1] |

| Reaction Time | 3 hours | [1] |

| Temperature | 90 °C | [1] |

| Yield | 73% | [1] |

| Product Purity | Not specified |

Table 2: Synthesis of 4-bromo-2-fluorobenzoic acid from 4-bromo-2-fluorobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 4-bromo-2-fluorobenzaldehyde | [1] |

| Reagents | Sodium chlorite, Sodium dihydrogen phosphate, Hydrogen peroxide, Acetonitrile, Water | [1] |

| Reaction Time | Overnight | [1] |

| Temperature | Room Temperature | [1] |

| Yield | 82% | [1] |

| Product Purity | Not specified, obtained as a white powder | [1] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of the key precursor, 4-bromo-2-fluorobenzoic acid.

Synthesis of 4-bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene[1]

Materials:

-

1-bromo-2-fluoro-4-methylbenzene (20.0 g, 0.10 mol)

-

Potassium permanganate (66.0 g, 0.42 mol)

-

Pyridine

-

Water

-

3N Sodium hydroxide

-

6N Hydrochloric acid

-

Diatomaceous earth

Procedure:

-

A 1:1 mixture of pyridine and water (200 mL) is heated to 90°C.

-

1-bromo-2-fluoro-4-methylbenzene (20.0 g) is slowly added to the heated mixture.

-

Potassium permanganate (66.0 g) is then added to the reaction mixture.

-

The mixture is stirred at 90°C for 3 hours.

-

After cooling to room temperature, the reaction mixture is filtered through diatomaceous earth.

-

The filter pad is washed with 3N sodium hydroxide (500 mL) and water (400 mL).

-

Ethanol is removed from the filtrate under reduced pressure.

-

The residue is acidified with 6N hydrochloric acid to a pH of 2, resulting in the formation of a white precipitate.

-

The precipitate is filtered and dried to yield 4-bromo-2-fluorobenzoic acid (17.0 g, 73% yield).

Synthesis of 4-bromo-2-fluorobenzoic acid from 4-bromo-2-fluorobenzaldehyde[1]

Materials:

-

4-bromo-2-fluorobenzaldehyde (2.0 g, 0.01 mol)

-

Sodium chlorite (1.3 g, 0.014 mol)

-

Sodium dihydrogen phosphate (0.24 g in 10 mL water, 0.002 mol)

-

Hydrogen peroxide (1.36 mL, 0.014 mol)

-

Acetonitrile (30 mL)

-

Water (20 mL)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

10% w/v Hydrochloric acid solution

Procedure:

-

A mixture of NaH2PO4 solution, H2O2, and NaClO2 in water is prepared and cooled.

-

A mixture of 4-bromo-2-fluorobenzaldehyde in acetonitrile is slowly added to the cold oxidant mixture.

-

The reaction mixture is stirred overnight at room temperature, during which a precipitate forms.

-

A small amount of Na2SO3 is added to quench any unreacted HOCl and H2O2.

-

The mixture is acidified with a 10% w/v hydrochloric acid solution.

-

The product is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with water and dried over magnesium sulfate.

-

The solvent is evaporated to yield 4-bromo-2-fluorobenzoic acid as a white powder (yield: 82%).

Synthesis of this compound

The final step in the synthesis is the esterification of 4-bromo-2-fluorobenzoic acid. The Steglich esterification is a mild and effective method for the synthesis of tert-butyl esters, especially when the corresponding alcohol is prone to carbocation formation under acidic conditions.

Caption: Steglich esterification for the synthesis of this compound.

Proposed Experimental Protocol for Steglich Esterification

Materials:

-

4-bromo-2-fluorobenzoic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-bromo-2-fluorobenzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottomed flask.

-

Add tert-butanol (1.2 - 1.5 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with 0.5 N hydrochloric acid to remove unreacted DMAP and any remaining base.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Note: Quantitative data such as yield and purity for this specific reaction would need to be determined experimentally.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of this compound, with a focus on the synthesis of its key precursor, 4-bromo-2-fluorobenzoic acid. Detailed experimental protocols and comparative data for the precursor synthesis have been provided to aid researchers in selecting the most suitable method for their needs. While a specific, validated protocol for the final esterification step is not available in the reviewed literature, a robust, adaptable procedure based on the Steglich esterification has been proposed. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of this important pharmaceutical intermediate.

References

Technical Guide: Physical Properties and Synthesis of Tert-butyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-bromo-2-fluorobenzoate is a key chemical intermediate, playing a crucial role in the synthesis of complex pharmaceutical compounds.[1] Its structural features, including the bromine and fluorine substituents on the benzene ring and the tert-butyl ester group, make it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis, and a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Core Physical and Chemical Properties

While extensive experimentally determined data for this compound is not widely available in the public domain, the following table summarizes its key physical and chemical properties based on available information and computed predictions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [2] |

| Molecular Weight | 275.11 g/mol | [2] |

| CAS Number | 889858-12-2 | |

| Appearance | Liquid | |

| Purity | Typically ≥98% (GC) | [3] |

| Boiling Point | Not available (experimental) | [3] |

| Melting/Freezing Point | Not available | [3] |

| Density | Not available (experimental) | |

| Solubility | Not available (experimental) | [3] |

| Storage Temperature | Refrigerator |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 4-bromo-2-fluorobenzoic acid. The tert-butylation of carboxylic acids is a common transformation in organic synthesis, often employed to protect the carboxylic acid functionality.

Synthesis of the Precursor: 4-Bromo-2-fluorobenzoic Acid

A common route to 4-bromo-2-fluorobenzoic acid involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene.[4]

References

An In-depth Technical Guide on the Solubility of tert-Butyl 4-Bromo-2-Fluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of tert-butyl 4-bromo-2-fluorobenzoate, a compound of interest in synthetic and medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for determining its solubility in various organic solvents. It includes detailed experimental protocols and a structured approach to data presentation, enabling researchers to generate and report this critical physical property.

Introduction

This compound is a halogenated aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its physical properties, particularly its solubility in organic solvents, are crucial for its use in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding solubility is fundamental for optimizing reaction conditions, selecting appropriate solvent systems for chromatography, and ensuring efficient process scale-up.

This guide provides a standardized methodology for researchers to determine the solubility of this compound in a range of common organic solvents.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [1][2] |

| Molecular Weight | 275.11 g/mol | [1][2] |

| Physical State | Liquid | [1][3] |

| CAS Number | 889858-12-2 | [2][3] |

| Purity | Typically ≥98% (GC) | [1][3] |

| Storage | Refrigerator | [3] |

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents has not been published in peer-reviewed literature or technical data sheets. The following table is provided as a template for researchers to record their experimentally determined solubility values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Hexane | ||||

| e.g., Toluene | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Acetone | ||||

| e.g., Ethanol | ||||

| e.g., Methanol | ||||

| e.g., N,N-Dimethylformamide | ||||

| e.g., Dimethyl Sulfoxide |

Experimental Protocols for Solubility Determination

The following protocols describe common methods for determining the solubility of a compound like this compound.

The principle of "like dissolves like" is a useful qualitative guideline for predicting solubility.[4][5] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[4][6] this compound has both polar (ester and fluoro groups) and non-polar (tert-butyl and benzene ring) characteristics, suggesting it will have varying degrees of solubility in a range of organic solvents.

A simple, preliminary test can quickly categorize solubility.

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen organic solvent in small portions.

-

After each addition, shake the test tube vigorously.

-

Observe if the compound dissolves completely. Record the substance as "soluble," "partially soluble," or "insoluble" in that solvent at room temperature.[7]

This method, often referred to as the shake-flask method, provides a quantitative measure of solubility.[6]

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solute is necessary to ensure saturation.

-

Addition of Solvent: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant without disturbing the undissolved solute.

-

Analysis: Quantify the concentration of this compound in the aliquot. This can be done using various analytical techniques such as:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining residue.

-

Chromatographic Analysis (HPLC, GC): Dilute the aliquot with a suitable solvent and determine the concentration using a pre-established calibration curve.

-

Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined using a spectrophotometer and a calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of determining the solubility of this compound.

Caption: Workflow for the qualitative assessment of solubility.

Caption: Workflow for quantitative solubility determination.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Dispose of waste according to local regulations.

Conclusion

While specific solubility data for this compound is not currently available in published literature, this guide provides researchers with the necessary protocols to determine this vital information. By following the outlined experimental procedures, scientists in drug development and other fields can generate reliable and reproducible solubility data, which is essential for the effective use of this compound in their research.

References

An In-depth Technical Guide on the Stability and Storage of tert-butyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4-bromo-2-fluorobenzoate (CAS No. 889858-12-2). The information is compiled from publicly available safety data sheets and product information for the use of researchers, scientists, and professionals in drug development.

Chemical Properties and Stability

This compound is a chemical compound with the molecular formula C11H12BrFO2. It is generally stable under recommended storage and handling conditions.[1] However, exposure to incompatible materials and certain environmental conditions can lead to its degradation.

Table 1: Chemical Stability Profile

| Parameter | Recommendation | Source |

| Chemical Stability | Stable under recommended temperatures and pressures. | [1] |

| Conditions to Avoid | Dust generation. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen bromide, Hydrogen fluoride. | [1] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions.

Table 2: Storage and Handling Guidelines

| Guideline | Recommendation | Source |

| Long-term Storage | Store at 2-8°C in a refrigerator. | [1] |

| General Storage Area | Store in a cool, dry, well-ventilated area. | [1] |

| Container | Keep container tightly closed when not in use. | [1] |

| Handling | Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Use only with adequate ventilation. | [1] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection. | [1] |

Experimental Protocols

General Handling Protocol:

-

Preparation: Before handling, ensure that the work area is clean, well-ventilated, and equipped with an eyewash fountain.[1]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety glasses or goggles with side protection, and a lab coat.[1]

-

Dispensing: Open the container with care in a well-ventilated area or under a chemical fume hood to avoid breathing fumes.[1] Minimize dust generation and accumulation.[1]

-

Cleaning: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean the work surface and any contaminated equipment.

-

Storage: Securely close the container and return it to the recommended storage location (2-8°C).[1]

Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the storage and handling of this compound to ensure stability and safety.

Caption: Recommended workflow for the storage and handling of this compound.

Safety Information

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

In case of exposure, it is crucial to follow the first-aid measures outlined in the safety data sheet, such as rinsing cautiously with water for several minutes in case of eye contact and moving to fresh air if inhaled.[1]

This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier. Always adhere to institutional safety protocols and regulatory guidelines when handling chemical substances.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 4-bromo-2-fluorobenzoate. This document includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and visualizations of the molecular structure and its NMR correlations.

Introduction

This compound is an important intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. A thorough understanding of its structural properties is crucial, and NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. This guide presents the key ¹H and ¹³C NMR spectral features of this compound, providing a valuable resource for researchers in synthetic and medicinal chemistry.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Table 1: ¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C(CH₃)₃ | ~1.58 | s | - | 9H |

| H-3 | ~7.55 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 1.5 | 1H |

| H-5 | ~7.48 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 | 1H |

| H-6 | ~7.75 | t | J(H,H) ≈ 8.5 | 1H |

s = singlet, dd = doublet of doublets, t = triplet

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C(C H₃)₃ | ~28.0 |

| C (CH₃)₃ | ~82.5 |

| C-1 | ~120.0 (d, J(C,F) ≈ 20 Hz) |

| C-2 | ~162.0 (d, J(C,F) ≈ 250 Hz) |

| C-3 | ~118.0 (d, J(C,F) ≈ 25 Hz) |

| C-4 | ~128.0 (d, J(C,F) ≈ 4 Hz) |

| C-5 | ~135.0 |

| C-6 | ~125.0 (d, J(C,F) ≈ 10 Hz) |

| C=O | ~164.0 (d, J(C,F) ≈ 3 Hz) |

d = doublet

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3.2.1. ¹H NMR Acquisition

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Processing: Fourier transformation, phase correction, and baseline correction.

3.2.2. ¹³C NMR Acquisition

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical relationships of the NMR active nuclei.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H and ¹³C NMR chemical shifts and key correlations.

Purity Specifications of Tert-butyl 4-bromo-2-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications for tert-butyl 4-bromo-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. This document outlines typical purity levels, potential impurities, and detailed methodologies for analytical characterization, designed to assist researchers and quality control professionals in the procurement and utilization of this compound.

Chemical Identity and General Specifications

This compound is a substituted aromatic ester with the molecular formula C₁₁H₁₂BrFO₂ and a molecular weight of approximately 275.11 g/mol . It is commonly used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

| Parameter | Specification | Source |

| Appearance | Colorless to light yellow liquid | General supplier data |

| Purity (Typical) | ≥ 97% to 98% | [1] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [2][3] |

| Molecular Weight | 275.11 g/mol | [2][3] |

| CAS Number | 889858-12-2 | [2] |

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. While specific protocols may vary between manufacturers, the following outlines standard methodologies.

Gas Chromatography (GC)

Gas chromatography is a common method for determining the purity of volatile and semi-volatile compounds like this compound. A flame ionization detector (FID) is often used for quantification.

Table 2: Typical GC Parameters

| Parameter | Recommended Setting |

| Column | Capillary column (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is another orthogonal technique for purity assessment, particularly for identifying non-volatile impurities.

Table 3: Typical HPLC Parameters

| Parameter | Recommended Setting |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Gradient | Start at 50% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure and can also provide information on purity.

-

¹H NMR will show characteristic peaks for the tert-butyl protons (a singlet around 1.6 ppm) and the aromatic protons.

-

¹³C NMR and ¹⁹F NMR are also valuable for complete structural elucidation.

Mass Spectrometry (MS) , often coupled with GC (GC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound and its impurities.

Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route. A common method involves the esterification of 4-bromo-2-fluorobenzoic acid.

Table 4: Potential Impurities

| Impurity | Origin |

| 4-bromo-2-fluorobenzoic acid | Unreacted starting material |

| Isomeric Impurities | Impurities in the starting material or by-products of the synthesis |

| Residual Solvents | From reaction and purification steps (e.g., Toluene, Tetrahydrofuran, Ethyl Acetate) |

| By-products of Esterification | Dependent on the specific esterification method used |

Diagrams

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Analytical Workflow

Caption: General analytical workflow for quality control.

References

A Technical Guide to tert-Butyl 4-bromo-2-fluorobenzoate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of tert-butyl 4-bromo-2-fluorobenzoate (CAS No. 889858-12-2), a crucial intermediate in pharmaceutical and agrochemical research. This document is intended to serve as a valuable resource for professionals in drug discovery and development, offering detailed data and methodologies to support their research endeavors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers worldwide. Purity levels typically range from 97% to over 99%, catering to diverse research and development needs. The compound is available in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale synthesis and larger pilot-plant productions.

For procurement, researchers can refer to the following suppliers who have listed this product:

-

Sigma-Aldrich

-

Toronto Research Chemicals

-

AK Scientific, Inc.

-

BLD Pharm

-

Synthonix Corporation

A summary of typical product specifications from various suppliers is presented in Table 1. It is recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data.

Table 1: Commercial Availability and Typical Specifications

| Supplier Example | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥98% | Varies | 889858-12-2 | C₁₁H₁₂BrFO₂ | 275.11 |

| Toronto Research Chemicals | 97% | 1g, 5g, 10g | 889858-12-2 | C₁₁H₁₂BrFO₂ | 275.11 |

| AK Scientific, Inc. | >98% (GC) | 1g, 5g, 25g | 889858-12-2 | C₁₁H₁₂BrFO₂ | 275.11 |

| BLD Pharm | ≥98% | 1g, 5g, 25g | 889858-12-2 | C₁₁H₁₂BrFO₂ | 275.11 |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is provided in Table 2. These properties are essential for designing synthetic procedures, understanding its reactivity, and ensuring safe handling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Bromo-2-fluorobenzoic acid tert-butyl ester | PubChem[1] |

| CAS Number | 889858-12-2 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | PubChem[1] |

| Molecular Weight | 275.11 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid or solid | Sigma-Aldrich |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General Knowledge |

| Storage Temperature | 2-8°C (Refrigerator) | Sigma-Aldrich |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. A common and effective method for this transformation is the esterification using di-tert-butyl dicarbonate in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).

Synthesis of the Precursor: 4-Bromo-2-fluorobenzoic acid

The starting material, 4-bromo-2-fluorobenzoic acid, can be synthesized via the oxidation of 4-bromo-2-fluorotoluene.

Experimental Protocol: Oxidation of 4-bromo-2-fluorotoluene [2]

-

Reaction Setup: In a suitable reaction vessel, a mixture of 4-bromo-2-fluorotoluene (1.0 eq.), cobalt(II) acetate tetrahydrate (0.05 eq.), and sodium bromide (0.1 eq.) in glacial acetic acid is prepared.

-

Reaction Conditions: The mixture is heated to approximately 100-120°C.

-

Oxidation: Air or oxygen is bubbled through the reaction mixture under vigorous stirring.

-

Monitoring: The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-fluorobenzoic acid.

Esterification to form this compound

Experimental Protocol: Esterification of 4-Bromo-2-fluorobenzoic acid

This protocol is based on a general and widely used method for the tert-butylation of carboxylic acids.

-

Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), is added 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq.).

-

Addition of Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq.) is then added portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The evolution of carbon dioxide gas will be observed.

-

Monitoring: The progress of the reaction is monitored by TLC, checking for the consumption of the starting carboxylic acid.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate.

-

Washing: The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid and DMAP), water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Caption: Synthesis pathway of this compound.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of multiple functional groups that can be selectively manipulated. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[3] The fluoro substituent can enhance the metabolic stability and binding affinity of the final drug molecule. The tert-butyl ester group acts as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

A significant application of this compound is as a key intermediate in the synthesis of Enzalutamide , an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.

Caption: General experimental workflow for the synthesis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

| Source: PubChem[1] |

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While obtaining actual spectra requires access to analytical instrumentation, typical chemical shifts observed in NMR spectroscopy are valuable for verification.

Note: Specific spectral data should be obtained from the supplier's CoA or through in-house analysis. The following represents expected spectral characteristics based on the structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the nine equivalent protons of the tert-butyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and bromine substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the aromatic carbons. The carbon signals in the aromatic region will show coupling with the fluorine atom (C-F coupling).

Researchers can typically find downloadable NMR, HPLC, and LC-MS data on the websites of suppliers like BLD Pharm for reference.[4]

This technical guide provides a comprehensive overview of this compound, offering valuable information for researchers and professionals in the chemical and pharmaceutical sciences. For any specific application or handling procedure, it is imperative to consult the relevant safety data sheets and peer-reviewed literature.

References

Methodological & Application

Application Notes and Protocols for Tert-butyl 4-bromo-2-fluorobenzoate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has seen extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Tert-butyl 4-bromo-2-fluorobenzoate is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the bulky tert-butyl ester group introduces unique electronic and steric properties to the molecule, making it an important scaffold for the synthesis of novel biaryl compounds. The electron-withdrawing nature of the fluoro and carboxyl groups can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions for successful Suzuki coupling.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound and its analogs in Suzuki coupling reactions with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, replacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Suzuki Coupling of 4-Bromo-2-fluorobenzoic Acid Derivatives

The following tables summarize reaction conditions and yields for the Suzuki coupling of this compound and its methyl ester analog with various arylboronic acids. These examples highlight the impact of different catalysts, bases, and solvents on the reaction outcome.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/H₂O (3:1) | 100 | 8 | 92 |

| 3 | 3,5-Difluorophenylboronic acid | XPhos Pd G3 (2) | Cs₂CO₃ (2.5) | 2-MeTHF | 80 | 6 | 88 |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 110 | 16 | 78 |

Table 2: Suzuki Coupling of Methyl 4-bromo-2-fluorobenzoate with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 10 | 89 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 85 | 12 | 95 |

| 3 | 3-Chlorophenylboronic acid | RuPhos Pd G3 (1.5) | K₃PO₄ (3) | t-Amyl alcohol | 100 | 5 | 91 |

| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | CsF (3) | THF | 70 | 18 | 82 |

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound. These should serve as a starting point, and optimization may be required for different arylboronic acids.

Protocol 1: General Procedure using Pd(dppf)Cl₂

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene, anhydrous

-

Water, deionized and degassed

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 toluene/water).

-

Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

-

Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 4-aryl-2-fluorobenzoate.